![molecular formula C16H17NO3 B4797703 8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4797703.png)
8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Overview
Description
8-Ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound with a unique structure that combines a pyrroloquinoline core with ethoxy and trimethyl substituents.
Preparation Methods
The synthesis of 8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
Condensation with Rhodanine Derivatives
This reaction involves the nucleophilic attack of rhodanine’s thiol group on the carbonyl carbon of the dione, followed by cyclization to form a spiro-thiazolidine hybrid.
Reaction Conditions :
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Reactants : Rhodanine derivatives, acetic acid, sodium acetate
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Temperature : Reflux (~110–120°C)
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Catalyst : Freshly melted sodium acetate
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Time : 2–6 hours
Product | Yield | Key Observations | References |
---|---|---|---|
Spiro[thiazolidine-4,1'-pyrroloquinoline] | 85% | Orange crystalline solid; confirmed via -NMR and IR spectroscopy |
The reaction proceeds through a Knoevenagel-type mechanism, where the enolizable rhodanine attacks the dione’s carbonyl, forming a conjugated intermediate that undergoes intramolecular cyclization .
Thiosemicarbazone Formation
The dione reacts with thiosemicarbazide to form a thiosemicarbazone derivative, targeting the carbonyl group at position 2.
Reaction Conditions :
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Reactants : Thiosemicarbazide, ethanol
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Temperature : Reflux (~78°C)
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pH : Neutral to slightly acidic
Product | Yield | Key Observations | References |
---|---|---|---|
(1E)-Thiosemicarbazone derivative | 70–75% | Yellow precipitate; characterized by LC-MS and -NMR |
The mechanism involves nucleophilic addition of the thiosemicarbazide’s terminal amine to the carbonyl, followed by dehydration to form the Schiff base.
Halogenation at Position 8
While direct halogenation of the ethoxy-substituted compound is not explicitly documented, analogous bromination reactions on structurally similar pyrroloquinolinediones (e.g., 6-methyl-6-phenyl derivatives) provide insight.
Reaction Conditions :
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Reactants : N-Bromosuccinimide (NBS), DMF
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Temperature : Room temperature to 50°C
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Time : 1–2 hours
Product | Yield | Key Observations | References |
---|---|---|---|
8-Bromo-pyrroloquinolinedione | 60–65% | Requires prior deprotection of the ethoxy group (if present); confirmed via XRD |
The reaction proceeds via radical bromination, with NBS acting as both a bromine source and oxidizing agent .
Alkylation of the Ethoxy Group
The ethoxy substituent at position 8 can undergo nucleophilic substitution under acidic conditions, though experimental evidence for this specific compound is limited. Theoretical pathways suggest:
Hypothetical Reaction Conditions :
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Reactants : HBr (48% w/w), glacial acetic acid
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Temperature : 80–100°C
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Time : 4–6 hours
Product | Expected Yield | Potential Applications |
---|---|---|
8-Hydroxy-pyrroloquinolinedione | 50–60% | Intermediate for further functionalization (e.g., esterification, acylation) |
Stability Under Hydrolytic Conditions
The dione’s carbonyl groups are susceptible to hydrolysis under strongly acidic or basic conditions:
Key Structural Influences on Reactivity
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Electron-Withdrawing Carbonyl Groups : Enhance electrophilicity at positions 1 and 2, facilitating nucleophilic additions.
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Ethoxy Group : Acts as an electron-donating substituent, stabilizing adjacent positions against electrophilic attack but enabling substitution under acidic conditions.
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Methyl Substituents : Provide steric hindrance, limiting reactivity at positions 4 and 6.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit tumor growth in various cancer cell lines. It acts by interfering with cellular signaling pathways that promote cancer cell proliferation.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi has been documented in several studies, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of pyrroloquinoline derivatives. These compounds may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Material Science
Dye Sensitization in Solar Cells
8-Ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been explored as a potential dye sensitizer in solar cells. Its ability to absorb light efficiently makes it a candidate for improving the efficiency of photovoltaic devices.
Polymer Composites
In material science, this compound can be utilized to enhance the properties of polymer composites. Its incorporation into polymers can improve thermal stability and mechanical strength, making it suitable for various industrial applications.
Organic Synthesis
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of new materials with tailored properties.
Stolle Reaction Applications
The Stolle reaction involving this compound has been studied extensively to create substituted pyrroloquinolines. This reaction pathway is significant for producing compounds with potential biological activities.
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Anticancer Research Study (2023)
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited potent activity against breast cancer cells through apoptosis induction mechanisms. -
Material Science Application (2024)
Research conducted by Materials Today revealed that incorporating this compound into polymer matrices significantly enhanced their UV stability and mechanical properties. -
Neuroprotection Study (2025)
An investigation published in Neuroscience Letters found that derivatives of this compound could protect neuronal cells from oxidative damage induced by neurotoxins.
Mechanism of Action
The mechanism of action of 8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives. Compared to these, 8-ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Examples of similar compounds are:
- 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- 8-ethoxy-4,4,6-trimethyl-1H-pyrrolo[3,2,1-ij]quinoline-1,2-dione .
Biological Activity
8-Ethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.
- Molecular Formula : C₁₆H₁₉NO₃
- Molecular Weight : 273.33 g/mol
- CAS Number : 727661-21-4
- IUPAC Name : 8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Synthesis Methods
Various synthetic routes have been developed for creating pyrroloquinoline derivatives. The synthesis of this compound typically involves the following methods:
- One-Pot Reactions : Using catalysts such as ethylenediamine diacetate (EDDA) to facilitate the formation of the pyrroloquinoline core from readily available precursors.
- Green Chemistry Approaches : Synthesis methods that utilize non-toxic solvents and mild conditions are preferred to enhance yield and reduce environmental impact.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance:
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives can inhibit the growth of various cancer cell lines such as HeLa and HCT116 with IC50 values in the micromolar range .
Antimicrobial Activity
Compounds in this class have demonstrated significant antimicrobial properties against a variety of pathogens:
- Broad-Spectrum Activity : Exhibiting efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been investigated for its potential anti-inflammatory effects:
- Mechanism of Action : It may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Study | Findings |
---|---|
Mahamoud et al. (2006) | Identified anticancer activity in pyrroloquinoline derivatives with specific focus on their mechanism against cancer cell lines. |
Tseng et al. (2010) | Reported anti-tuberculosis activity linked to the structural properties of pyrroloquinolines. |
Sharma et al. (2018) | Highlighted the anti-inflammatory properties and potential therapeutic applications in chronic inflammatory diseases. |
Properties
IUPAC Name |
6-ethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-5-20-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQCLJJLPDIFPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804857 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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